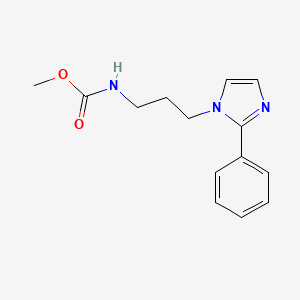

methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[3-(2-phenylimidazol-1-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-19-14(18)16-8-5-10-17-11-9-15-13(17)12-6-3-2-4-7-12/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWWIDFAKYMLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate typically involves the formation of the imidazole ring followed by the attachment of the carbamate group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis has also been reported, which significantly reduces reaction times and improves yields .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate and related carbamate derivatives:

Structural and Functional Analysis:

Heterocyclic Core: The target compound’s 2-phenylimidazole core distinguishes it from analogs with furan (e.g., compound 4 in ) or oxadiazole (e.g., compound 19 in ). In contrast, dihydroimidazole derivatives (e.g., ) lack the aromatic stabilization of the imidazole ring, which may reduce metabolic stability.

Carbamate Substituents :

- The methyl carbamate group in the target compound offers steric simplicity compared to bulkier tert-butyl () or benzyl () groups. Smaller substituents may improve membrane permeability but could reduce enzymatic resistance.

- Isopropyl carbamates (e.g., chlorpropham ) are associated with herbicidal activity, suggesting that carbamate substituents significantly influence biological function.

CDI-mediated reactions () are common for carbamate formation, emphasizing the versatility of carbonyldiimidazole in generating stable intermediates.

Applications :

- Agricultural vs. Pharmaceutical : Chlorpropham and methyl (3-hydroxyphenyl)-carbamate are used in pesticides and general chemistry, respectively. The target compound’s imidazole-carbamate hybrid structure aligns more closely with bioactive molecules (e.g., enzyme inhibitors) than agrochemicals.

- Electronic Effects : Substituents like 3-methoxyphenyl in introduce electron-donating groups, whereas the target’s phenyl group may favor π-π stacking in hydrophobic binding pockets.

Research Findings and Implications

- Safety Considerations : Methyl carbamates (e.g., ) generally exhibit moderate toxicity, necessitating rigorous handling protocols compared to isopropyl derivatives (e.g., ).

Biological Activity

Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate is an imidazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, influencing several biochemical pathways and demonstrating potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring, which is known for its versatile reactivity and ability to form complexes with metal ions. The compound's solubility in polar solvents enhances its bioavailability, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O2 |

| Molecular Weight | 272.30 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It can bind to cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions.

- Inhibition of Acetylcholinesterase : This inhibition increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling, which is critical for cognitive functions.

- Modulation of Signaling Pathways : The compound affects the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cell growth and apoptosis.

Cellular Effects

Research indicates that this compound can alter cellular processes such as:

- Gene Expression : It modulates the expression of genes involved in inflammation and cancer progression.

- Cell Viability : At varying concentrations, it exhibits both cytotoxic effects and protective roles against cellular stress .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high solubility and potential for effective absorption. Studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of active metabolites.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound:

-

In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Cell Line IC50 (μM) MCF7 25.72 ± 3.95 U87 45.2 ± 13.0

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : It demonstrated activity against several bacterial strains, suggesting potential applications in treating infections.

Toxicological Studies

Toxicological assessments indicated that while low doses of this compound can enhance cognitive function and reduce inflammation, higher doses may lead to neurotoxicity and hepatotoxicity .

Q & A

Q. What are the recommended synthetic routes for methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between imidazole derivatives and carbamate precursors. For example, a multi-step approach could include:

Imidazole functionalization : Introducing a propyl chain via alkylation of 2-phenyl-1H-imidazole.

Carbamate formation : Reacting the intermediate with methyl chloroformate under basic conditions.

To optimize efficiency:

- Use factorial design to test variables like temperature, solvent polarity, and catalyst loading .

- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways, as demonstrated by ICReDD’s methodology .

- Monitor reaction progress via HPLC or NMR (e.g., tracking propyl chain integration using NMR at δ 1.38 ppm for methyl groups) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

Q. Data Interpretation Tips :

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Classification : Follow CLP regulations (EC No 1272/2008) for labeling (signal word: "Warning") .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Emergency Measures : In case of inhalation, move to fresh air and seek medical attention; provide SDS to physicians .

- Training : Complete safety exams (100% score required) before handling, per laboratory regulations .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound, and what are their limitations?

Methodological Answer:

Q. Limitations :

Q. How can researchers resolve contradictions in experimental data (e.g., spectral anomalies or unexpected bioactivity)?

Methodological Answer:

- Hypothesis Testing : For spectral mismatches, re-examine synthetic intermediates (e.g., byproducts from incomplete alkylation) .

- Cross-Validation : Compare computational predictions (e.g., NMR chemical shifts from ACD/Labs) with observed data .

- Dose-Response Studies : If bioactivity conflicts arise, test purity-adjusted samples (e.g., LCMS-guided fractionation) .

Q. What methodologies are recommended for optimizing reaction conditions and scaling up synthesis?

Methodological Answer:

- Process Control : Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates .

- Reactor Design : Implement continuous-flow systems for exothermic steps (e.g., carbamate formation) to improve safety .

- DoE (Design of Experiments) : Apply factorial design to optimize parameters like residence time and catalyst recycling .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

- Analog Synthesis : Modify the phenyl or carbamate group and test for antimicrobial activity (e.g., agar diffusion assays) .

- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock .

- Data Integration : Use cheminformatics tools to correlate structural features (e.g., logP) with bioactivity .

Q. What strategies ensure stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Lyophilization : Improve shelf life by converting to a stable salt form (e.g., hydrochloride) .

- Container Selection : Use amber glass vials with desiccants to prevent photolytic and hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.